molecular formula C12H24N2 B12359449 3,5-Dimethyl-1,4'-bipiperidine

3,5-Dimethyl-1,4'-bipiperidine

Cat. No.: B12359449
M. Wt: 196.33 g/mol
InChI Key: SVXLDJZOZAEIHM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,4’-bipiperidine is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol It consists of two piperidine rings connected by a single bond, with methyl groups attached to the 3 and 5 positions of one of the piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1,4’-bipiperidine can be achieved through several methods. One common approach involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This method provides a high yield of the desired product.

Industrial Production Methods

Industrial production of 3,5-Dimethyl-1,4’-bipiperidine typically involves large-scale synthesis using similar catalytic processes. The use of metal complexes under both homogeneous and heterogeneous conditions is common, with a focus on optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,4’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a substrate for enzymatic reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1,4’-bipiperidine is unique due to the presence of methyl groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

3,5-dimethyl-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C12H24N2/c1-10-7-11(2)9-14(8-10)12-3-5-13-6-4-12/h10-13H,3-9H2,1-2H3

InChI Key

SVXLDJZOZAEIHM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2CCNCC2)C

Origin of Product

United States

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